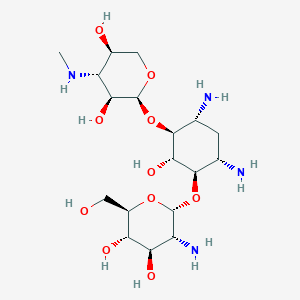

Gentamycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gentamycin A is a gentamycin.

Aplicaciones Científicas De Investigación

Clinical Applications

Gentamicin A is primarily used to treat infections caused by aerobic gram-negative bacteria. Its clinical applications are broad and include:

-

Infectious Diseases : Effective against infections due to Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various other gram-negative organisms. It is commonly prescribed for:

- Bacterial septicemia

- Meningitis

- Urinary tract infections

- Respiratory tract infections

- Bone and soft tissue infections

- Endocarditis

- Combination Therapy : Gentamicin is often used in combination with beta-lactam antibiotics to enhance efficacy against mixed infections. This combination allows gentamicin to penetrate bacterial cells more effectively by disrupting the cell wall, facilitating its action on the ribosomal targets within the bacteria .

- Off-Label Uses : Beyond FDA-approved indications, gentamicin has been utilized for treating conditions such as:

Research Applications

In addition to its clinical uses, gentamicin A has significant applications in research:

- Cell Culture : Due to its antibacterial properties, gentamicin is frequently used in tissue and cell culture to prevent contamination. Its heat stability allows it to remain effective even after autoclaving, making it suitable for preparing microbiological growth media .

- Development of Antibacterial Materials : Recent studies have focused on incorporating gentamicin into nanofibrous scaffolds for use in surgical settings. These materials aim to reduce postoperative complications by providing localized antibacterial effects .

Case Studies and Findings

Several studies have highlighted the effectiveness and versatility of gentamicin A:

- Clinical Effectiveness : A study indicated that gentamicin remains a critical option for treating complicated urinary tract infections, particularly when resistance patterns are considered .

- Innovative Applications : Research has demonstrated that gentamicin-loaded materials can significantly reduce infection rates in surgical procedures, showcasing its potential in preventive medicine .

- Resistance Management : Ongoing investigations emphasize the importance of using gentamicin judiciously to mitigate the development of resistant bacterial strains, ensuring continued efficacy in clinical settings .

Propiedades

Fórmula molecular |

C18H36N4O10 |

|---|---|

Peso molecular |

468.5 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3S,4R,5R)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17+,18-/m0/s1 |

Clave InChI |

LKKVGKXCMYHKSL-LLZRLKDCSA-N |

SMILES |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |

SMILES isomérico |

CN[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |

SMILES canónico |

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |

Sinónimos |

gentamicin A gentamicin A1 of gentamicin A gentamicin A2 of gentamicin A gentamicin A3 of gentamicin A gentamicin A4 of gentamicin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.